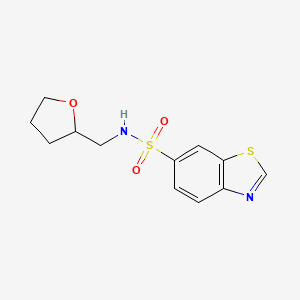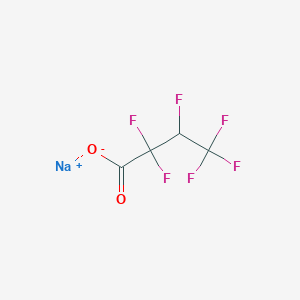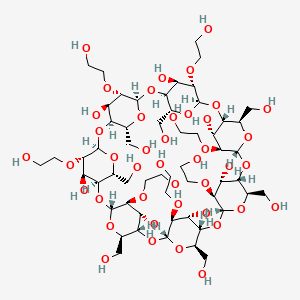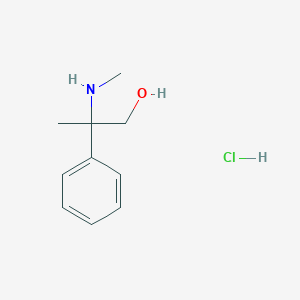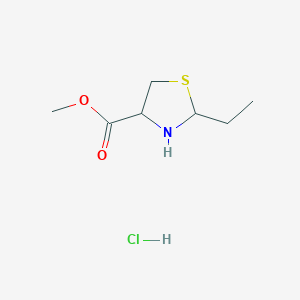![molecular formula C14H23NO3 B1458316 (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid CAS No. 1807938-90-4](/img/structure/B1458316.png)
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid
Vue d'ensemble
Description
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid, also known as Vilazodone, is a novel antidepressant drug that was approved by the US Food and Drug Administration (FDA) in 2011. This drug is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. Vilazodone is used for the treatment of major depressive disorder (MDD) in adults.
Mécanisme D'action
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid works by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological functions. (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid selectively inhibits the reuptake of serotonin by the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid also acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid has been shown to have several biochemical and physiological effects in the brain. The drug increases the levels of serotonin in the synaptic cleft, which leads to the activation of postsynaptic 5-HT1A receptors. This activation leads to the inhibition of the firing of serotonergic neurons, which in turn leads to a decrease in the release of serotonin. (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid also has an effect on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid for lab experiments include its selective inhibition of serotonin reuptake and its partial agonist activity at the 5-HT1A receptor. These properties make (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid a useful tool for studying the role of serotonin in the regulation of mood and anxiety. The limitations of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid for lab experiments include its specificity for the serotonin system, which may limit its usefulness for studying other neurotransmitter systems. Additionally, (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for research on (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid. One area of research is the development of new antidepressant drugs that target multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. Another area of research is the identification of biomarkers that can predict response to (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid and other antidepressant drugs. Additionally, research is needed to investigate the long-term effects of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid on brain function and structure. Finally, (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid may have potential applications in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia, which warrant further investigation.
Applications De Recherche Scientifique
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid has been extensively studied in preclinical and clinical trials. The drug has been shown to be effective in the treatment of MDD, with a favorable safety profile. (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid has also been studied in the treatment of other psychiatric disorders, such as generalized anxiety disorder (GAD) and social anxiety disorder (SAD), with promising results.
Propriétés
IUPAC Name |
acetic acid;(1S)-1-[4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.C2H4O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13;1-2(3)4/h4-7,9-10H,8,13H2,1-3H3;1H3,(H,3,4)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHQHCIOKQXIMY-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OCC(C)C)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)

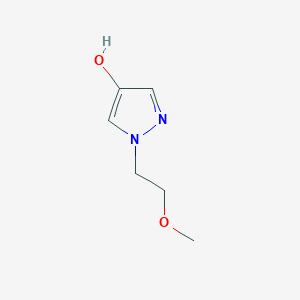
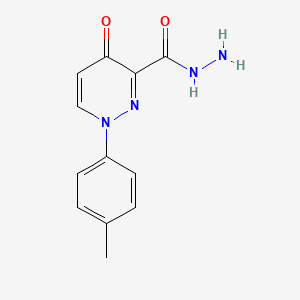
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)


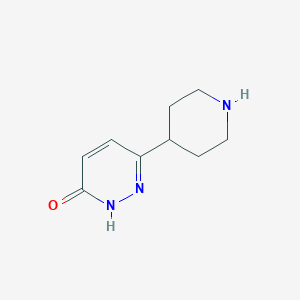
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)
